

## Preliminary Risk Assessment of Losartan Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Losartan azide |           |
| Cat. No.:            | B10830609      | Get Quote |

Disclaimer: This document is intended for research, scientific, and drug development professionals. It synthesizes publicly available information regarding the risk assessment of the **losartan azide** impurity. The quantitative data and experimental protocols for the specific regulatory submissions on **losartan azide** are not publicly available. Therefore, this guide provides representative data and standardized protocols based on OECD guidelines to illustrate the methodologies and data interpretation central to the risk assessment process.

#### **Executive Summary**

In 2021, the azido impurity 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]- [1,1'-biphenyl]2-yl]-1H-tetrazole (CAS 727718-93-6), hereafter referred to as **losartan azide**, was identified in batches of losartan potassium.[1][2] Initial investigations revealed a positive result in a bacterial mutagenicity (Ames) test, raising concerns about its potential genotoxicity. [3][4] This finding provisionally classified the impurity as a Class 2 mutagen under ICH M7 guidelines, necessitating control to at or below the Threshold of Toxicological Concern (TTC) of 1.5  $\mu$  g/day .[1][3][5] However, subsequent in vivo testing, specifically a comet assay, demonstrated a lack of mutagenic activity.[3][6] Based on these conclusive in vivo results, regulatory bodies reclassified **losartan azide** as a Class 5 impurity under ICH M7(R1), allowing it to be controlled as a non-mutagenic impurity in accordance with ICH Q3A/B guidelines.[3][6] This guide details the risk assessment pathway, from initial hazard identification to the final classification.



# In Vitro Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The initial stage of the genotoxicity assessment for **losartan azide** involved the bacterial reverse mutation assay, commonly known as the Ames test. This assay is designed to detect point mutations (base substitutions and frameshifts) induced by a chemical. **Losartan azide** yielded a positive result in this assay, indicating its potential to induce mutations in a bacterial system.[2][3][7]

#### **Representative Data: Ames Test**

The following table represents the type of quantitative data generated from a standard Ames test, as specific results for **losartan azide** are not publicly available. A positive result is typically characterized by a concentration-dependent increase in the number of revertant colonies that is at least double the concurrent solvent control value in one or more bacterial strains.



| Test Strain | Metabolic<br>Activation<br>(S9) | Concentratio<br>n (μ g/plate ) | Mean<br>Revertant<br>Colonies ±<br>SD | Fold<br>Increase vs.<br>Control | Result   |
|-------------|---------------------------------|--------------------------------|---------------------------------------|---------------------------------|----------|
| TA98        | Without (-S9)                   | 0 (Solvent<br>Control)         | 25 ± 4                                | 1.0                             | Negative |
| 10          | 28 ± 5                          | 1.1                            |                                       |                                 |          |
| 50          | 31 ± 6                          | 1.2                            |                                       |                                 |          |
| 100         | 35 ± 5                          | 1.4                            |                                       |                                 |          |
| With (+S9)  | 0 (Solvent<br>Control)          | 30 ± 5                         | 1.0                                   | Negative                        |          |
| 10          | 33 ± 4                          | 1.1                            | _                                     |                                 |          |
| 50          | 38 ± 6                          | 1.3                            | _                                     |                                 |          |
| 100         | 41 ± 7                          | 1.4                            |                                       |                                 |          |
| TA100       | Without (-S9)                   | 0 (Solvent<br>Control)         | 120 ± 10                              | 1.0                             | Negative |
| 10          | 135 ± 12                        | 1.1                            | _                                     |                                 |          |
| 50          | 140 ± 15                        | 1.2                            | _                                     |                                 |          |
| 100         | 155 ± 11                        | 1.3                            |                                       |                                 |          |
| With (+S9)  | 0 (Solvent<br>Control)          | 130 ± 11                       | 1.0                                   | Positive                        |          |
| 10          | 190 ± 18                        | 1.5                            |                                       |                                 |          |
| 50          | 285 ± 25                        | 2.2                            | _                                     |                                 |          |
| 100         | 410 ± 30                        | 3.2                            |                                       |                                 |          |

Table 1: Representative Quantitative Data from a Bacterial Reverse Mutation Assay.



### Standard Experimental Protocol (Based on OECD Guideline 471)

- Objective: To assess the ability of the test substance to induce reverse mutations at selected loci of several bacterial strains.
- Test Strains: A minimum of five strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA or WP2 uvrA (pKM101)) are typically used to detect various types of point mutations.
- Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rodents treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and βnaphthoflavone.
- Procedure (Plate Incorporation Method): a. To a test tube, add 2 mL of molten top agar maintained at 45°C. b. Add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test substance solution at a specific concentration, and (if required) 0.5 mL of the S9 mix. c. The contents are mixed and immediately poured onto the surface of a minimal glucose agar plate. d. Plates are inverted and incubated at 37°C for 48-72 hours.
- Dose Levels: A preliminary cytotoxicity assay is performed to determine the appropriate
  concentration range. The main experiment typically includes a solvent control, at least five
  analyzable concentrations of the test substance, and positive controls for each strain with
  and without S9 activation.
- Data Analysis: The number of revertant colonies per plate is counted. The mean number of revertants and standard deviation are calculated for each concentration. The fold increase relative to the solvent control is determined.

# In Vivo Genotoxicity Assessment: Alkaline Comet Assay

Following the positive in vitro Ames test, an in vivo study is required under ICH M7 guidelines to determine if the mutagenic potential translates to a whole animal system. For **losartan** 



**azide**, an in vivo comet assay was conducted, which ultimately returned a negative result.[3][6] This assay is designed to detect DNA strand breaks in eukaryotic cells.

### **Representative Data: In Vivo Comet Assay**

The table below illustrates representative data from an in vivo comet assay. A negative result is concluded if the test substance does not produce a statistically significant increase in the chosen measure of DNA damage (e.g., % Tail DNA) in any of the tissues examined, compared to the concurrent vehicle control.

| Treatment<br>Group           | Dose<br>(mg/kg/day) | Tissue        | Mean % Tail<br>DNA ± SD | p-value vs.<br>Vehicle<br>Control | Result   |
|------------------------------|---------------------|---------------|-------------------------|-----------------------------------|----------|
| Vehicle<br>Control           | 0                   | Liver         | 2.5 ± 0.8               | -                                 | Negative |
| Stomach                      | 1.8 ± 0.5           | -             |                         |                                   |          |
| Losartan<br>Azide            | Low Dose            | Liver         | 2.8 ± 0.9               | > 0.05                            | Negative |
| Stomach                      | 2.1 ± 0.7           | > 0.05        |                         |                                   |          |
| Mid Dose                     | Liver               | 3.1 ± 1.0     | > 0.05                  | Negative                          | _        |
| Stomach                      | 2.4 ± 0.6           | > 0.05        |                         |                                   |          |
| High Dose                    | Liver               | $3.0 \pm 0.8$ | > 0.05                  | Negative                          | _        |
| Stomach                      | 2.2 ± 0.5           | > 0.05        |                         |                                   |          |
| Positive Control (e.g., EMS) | 75                  | Liver         | 25.4 ± 5.1              | < 0.01                            | Positive |
| Stomach                      | 22.8 ± 4.5          | < 0.01        |                         |                                   |          |

Table 2: Representative Quantitative Data from an In Vivo Comet Assay.



## Standard Experimental Protocol (Based on OECD Guideline 489)

- Objective: To detect primary DNA damage (strand breaks) in cells from various tissues of animals exposed to a test substance.
- Animal Model: Typically, rodents (e.g., Sprague-Dawley rats or CD-1 mice) are used. A minimum of 5 animals per sex per group is recommended.
- Route of Administration: The route should be relevant to human exposure, typically oral (gavage).
- Dose Selection: At least three dose levels, plus a negative (vehicle) control and a positive control group, are used. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).
- Treatment Schedule: Animals are typically treated for 2 to 28 days. Tissues are collected 2-6 hours after the final dose.
- Tissue Collection: Tissues of interest (e.g., liver, as the primary site of metabolism, and stomach, as the first site of contact for oral administration) are collected and processed to obtain single-cell suspensions.
- Comet Assay Procedure: a. Cells are embedded in a thin layer of low-melting-point agarose
  on a microscope slide. b. The slides are immersed in a lysis solution to remove cell
  membranes and cytoplasm, leaving the nuclear material (nucleoids). c. The slides are placed
  in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. d.
  Electrophoresis is applied, causing broken DNA fragments to migrate away from the
  nucleoid, forming a "comet tail."
- Data Analysis: Slides are stained with a fluorescent dye and analyzed using image analysis software. At least 50-100 cells per sample are scored. The primary endpoint is typically the percentage of DNA in the comet tail (% Tail DNA). Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare treated groups to the vehicle control.

### **Risk Assessment and Regulatory Classification**







The preliminary risk assessment for a potential mutagenic impurity follows a structured workflow, as outlined in the ICH M7(R1) guideline. The case of **losartan azide** is a clear example of this process in action.





Click to download full resolution via product page

ICH M7 Risk Assessment Workflow for Losartan Azide.



The positive Ames test initially placed **losartan azide** into ICH M7 Class 2.[3] This classification assumes a mutagenic risk and requires stringent control measures. However, the subsequent negative in vivo comet assay provided sufficient evidence to demonstrate a lack of mutagenic risk in a relevant biological system.[6] This allowed for the reclassification of **losartan azide** to ICH M7 Class 5, which applies to mutagenic impurities with sufficient data to demonstrate they are not relevant to humans.[3] Consequently, it can be controlled as a non-mutagenic impurity.

## Potential Mechanism of Mutagenicity for Organic Azides

While **losartan azide** was found to be non-mutagenic in vivo, the initial positive Ames test was likely due to its chemical structure. Organic azides are known to be metabolized, particularly by cytochrome P450 enzymes in the liver (present in the S9 mix), into highly reactive nitrene intermediates. These electrophilic nitrenes can then form covalent adducts with nucleophilic sites on DNA, leading to mutations.



Click to download full resolution via product page

General Metabolic Activation Pathway of Organic Azides.

The discrepancy between the in vitro and in vivo results for **losartan azide** suggests that while metabolic activation to a reactive species may occur, the effect is not observed in a whole animal. This could be due to several factors, including rapid and efficient detoxification



pathways in vivo, insufficient distribution to target tissues, or the DNA damage being repaired before it can become fixed as a mutation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. bfarm.de [bfarm.de]
- 2. Risk of the presence of mutagenic azido impurities in losartan active substance -European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. Losartan azide impurity confirmed as not an in vivo mutagen compound Guidance, Documents, Resources Nitrosamines Exchange [nitrosamines.usp.org]
- 4. edqm.eu [edqm.eu]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. sukl.gov.cz [sukl.gov.cz]
- 7. WO2023181045A1 Process for the preparation of carcinogenic azido impurities free losartan and salts thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Preliminary Risk Assessment of Losartan Azide: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10830609#preliminary-risk-assessment-of-losartan-azide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com